2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid
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Overview
Description
2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid is a chemical compound with the molecular formula C8H10NO6P It is characterized by the presence of a hydroxy group, a phosphono group, and a pyridyl group attached to a propanoic acid backbone
Preparation Methods
The synthesis of 2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid typically involves the reaction of pyridine derivatives with phosphonoacetate esters under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphono group can be reduced to form phosphine derivatives.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phosphono groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pyridyl group can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
2-Hydroxy-2-phosphono-3-(pyridin-2-yl)propanoic acid can be compared with other similar compounds, such as:
2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid: This compound has a similar hydroxy and propanoic acid structure but lacks the phosphono and pyridyl groups.
2-Hydroxy-2-phosphono-3-(pyridin-3-yl)propanoic acid: This is a positional isomer with the pyridyl group attached at a different position on the propanoic acid backbone. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10NO6P |
---|---|
Molecular Weight |
247.14 g/mol |
IUPAC Name |
2-hydroxy-2-phosphono-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H10NO6P/c10-7(11)8(12,16(13,14)15)5-6-3-1-2-4-9-6/h1-4,12H,5H2,(H,10,11)(H2,13,14,15) |
InChI Key |
USAKWMDUQWQDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(C(=O)O)(O)P(=O)(O)O |
Origin of Product |
United States |
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